molecular formula C7H13N3O B12872807 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol

4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol

Cat. No.: B12872807
M. Wt: 155.20 g/mol
InChI Key: KBJFPDGNCLZBOB-UHFFFAOYSA-N
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Description

4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is a compound belonging to the class of organic compounds known as aminopyrroles. These compounds are characterized by the presence of an amino group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with an isopropylamine source under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, reduction, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substituting Agents: Halogenated compounds, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is unique due to its specific structural features and the presence of both amino and isopropylamino groups on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-amino-1-(propan-2-ylamino)pyrrol-3-ol

InChI

InChI=1S/C7H13N3O/c1-5(2)9-10-3-6(8)7(11)4-10/h3-5,9,11H,8H2,1-2H3

InChI Key

KBJFPDGNCLZBOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=C(C(=C1)O)N

Origin of Product

United States

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